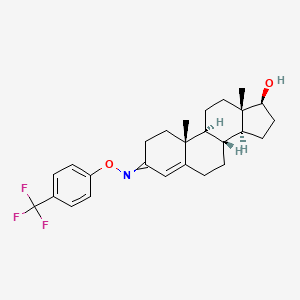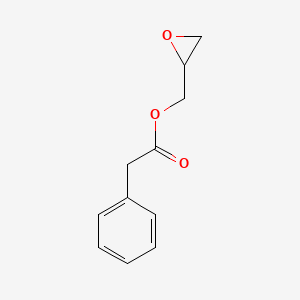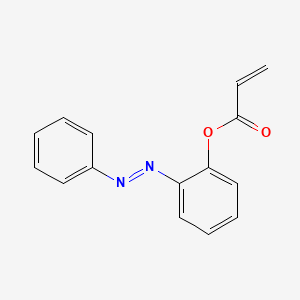
(2-Phenyldiazenylphenyl) prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Phenyldiazenylphenyl) prop-2-enoate is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) attached to aromatic rings. This particular compound is known for its vibrant color and is often used in dyeing processes. Its structure consists of a phenyl group attached to a diazenyl group, which is further connected to a prop-2-enoate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenyldiazenylphenyl) prop-2-enoate typically involves the diazotization of an aromatic amine followed by coupling with a suitable ester. The process begins with the formation of a diazonium salt from an aromatic amine using nitrous acid. This diazonium salt is then reacted with an ester, such as ethyl acrylate, under basic conditions to form the desired azo compound.
Reaction Conditions:
Diazotization: The aromatic amine is treated with sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with ethyl acrylate in the presence of a base such as sodium hydroxide at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
(2-Phenyldiazenylphenyl) prop-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation Products: Depending on the oxidizing agent, products can include nitro compounds or quinones.
Reduction Products: The primary products are aromatic amines.
Substitution Products: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
(2-Phenyldiazenylphenyl) prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical processes and as a reagent in organic synthesis.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes and pigments for textiles, plastics, and inks.
Mecanismo De Acción
The mechanism of action of (2-Phenyldiazenylphenyl) prop-2-enoate involves its interaction with molecular targets through its azo group. The compound can undergo reduction to form aromatic amines, which can interact with various biological pathways. The azo group can also participate in electron transfer reactions, influencing cellular redox states.
Comparación Con Compuestos Similares
Similar Compounds
(2-Phenyldiazenylphenyl) prop-2-enal: Similar structure but with an aldehyde group instead of an ester.
(2-Phenyldiazenylphenyl) prop-2-enone: Contains a ketone group instead of an ester.
(2-Phenyldiazenylphenyl) prop-2-enamine: Features an amine group instead of an ester.
Uniqueness
(2-Phenyldiazenylphenyl) prop-2-enoate is unique due to its ester functional group, which imparts different reactivity and solubility properties compared to its analogs. This makes it particularly useful in applications where ester functionality is desired, such as in dyeing processes and organic synthesis.
Propiedades
Fórmula molecular |
C15H12N2O2 |
|---|---|
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
(2-phenyldiazenylphenyl) prop-2-enoate |
InChI |
InChI=1S/C15H12N2O2/c1-2-15(18)19-14-11-7-6-10-13(14)17-16-12-8-4-3-5-9-12/h2-11H,1H2 |
Clave InChI |
TXSUKTSBCRQJII-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OC1=CC=CC=C1N=NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


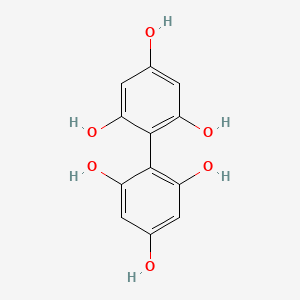
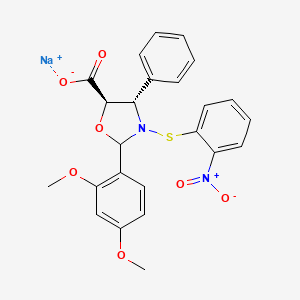

![5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonic acid](/img/structure/B13421475.png)

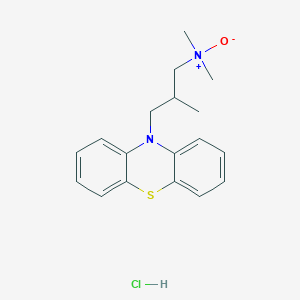
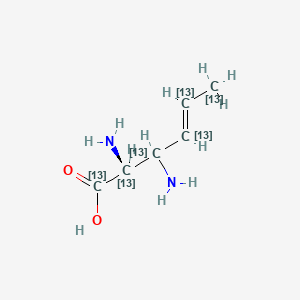
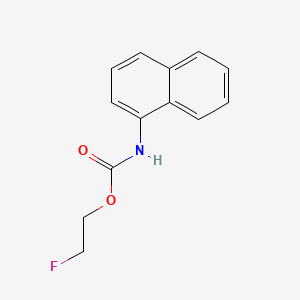

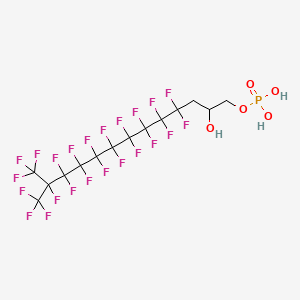
![2-Fluoro-1-[4-(trimethylsilyl)phenyl]ethan-1-one](/img/structure/B13421502.png)
